molecular formula C18H28N2O4S B7693793 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7693793
M. Wt: 368.5 g/mol
InChI Key: FGHPRYMOEVPUHB-UHFFFAOYSA-N
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Description

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes an ethoxy group, a methylbenzenesulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonamide intermediate.

    Amidation: The final step involves the reaction of the sulfonamide intermediate with isopropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of the sulfonyl group may yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific molecular targets. It may interact with enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(4-ETHOXY-3-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and carboxamide groups also contributes to its distinct properties.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-5-24-17-7-6-16(12-14(17)4)25(22,23)20-10-8-15(9-11-20)18(21)19-13(2)3/h6-7,12-13,15H,5,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHPRYMOEVPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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